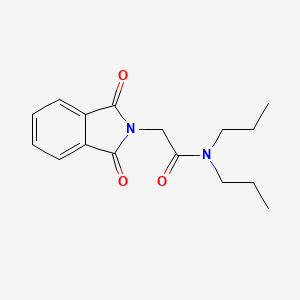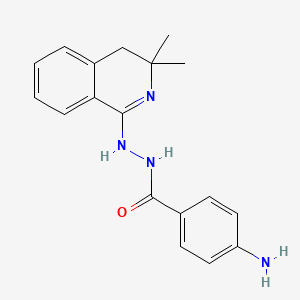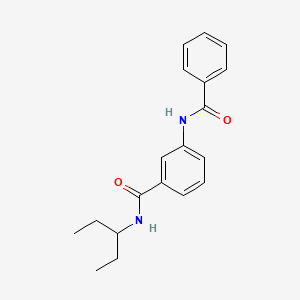
N-(3-chloro-4-fluorophenyl)-3-isopropoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-fluorophenyl)-3-isopropoxybenzamide, commonly known as CFIB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CFIB belongs to the class of benzamide derivatives and is known for its ability to modulate the activity of certain receptors in the brain and nervous system. In
科学的研究の応用
CFIB has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to modulate the activity of certain receptors in the brain, including the dopamine D3 receptor and the sigma-1 receptor. CFIB has been found to have potential applications in the treatment of addiction, depression, and anxiety disorders. It has also been studied for its potential neuroprotective effects in conditions such as Parkinson's disease and Alzheimer's disease.
作用機序
CFIB modulates the activity of certain receptors in the brain and nervous system through a variety of mechanisms. It has been shown to act as a partial agonist at the dopamine D3 receptor, which is involved in reward and motivation pathways in the brain. CFIB has also been found to bind to the sigma-1 receptor, which is involved in a variety of cellular processes, including calcium signaling and stress response. The exact mechanism of action of CFIB is still being studied, but it is believed to involve modulation of neurotransmitter release and signaling pathways in the brain.
Biochemical and Physiological Effects:
CFIB has been shown to have a variety of biochemical and physiological effects in animal studies. It has been found to increase dopamine release in the brain, which may contribute to its potential therapeutic effects in addiction and depression. CFIB has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential neuroprotective effects in conditions such as Parkinson's disease and Alzheimer's disease.
実験室実験の利点と制限
CFIB has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available from commercial sources. CFIB has also been shown to have good stability and solubility in a variety of solvents. However, there are also some limitations to using CFIB in lab experiments. It has been found to have low bioavailability and poor brain penetration, which may limit its effectiveness in certain applications. CFIB has also been found to have some off-target effects, which may complicate interpretation of results in certain experiments.
将来の方向性
There are several future directions for research on CFIB. One area of interest is the development of more potent and selective analogs of CFIB that may have improved therapeutic potential. Another area of interest is the investigation of the potential neuroprotective effects of CFIB in animal models of neurodegenerative diseases. Additionally, further studies are needed to better understand the mechanism of action of CFIB and its potential applications in the treatment of addiction, depression, and anxiety disorders.
合成法
The synthesis of CFIB involves the reaction of 3-chloro-4-fluoroaniline with isopropyl 3-amino-4-methoxybenzoate in the presence of a catalyst. The resulting intermediate is then treated with acetic anhydride to obtain the final product, CFIB. The synthesis of CFIB has been described in detail in several research articles and is considered to be a relatively straightforward process.
特性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO2/c1-10(2)21-13-5-3-4-11(8-13)16(20)19-12-6-7-15(18)14(17)9-12/h3-10H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJGVYXVSCCVGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(1H-imidazol-1-yl)propyl]-5-(3-methoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B5834859.png)
![2-{[3-(4-nitrophenyl)acryloyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B5834870.png)

![3-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)propanamide](/img/structure/B5834884.png)
![methyl 4-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B5834885.png)
![N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B5834898.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2,3-diphenylacrylamide](/img/structure/B5834907.png)
![1-{[(4-chlorophenyl)thio]acetyl}-4-methylpiperidine](/img/structure/B5834909.png)
![methyl 5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5834923.png)


![2-[benzyl(methylsulfonyl)amino]-N-ethylbenzamide](/img/structure/B5834953.png)
